3-Bromo-5-methylthiophene-2-boronic acid
Description
Properties
IUPAC Name |
(3-bromo-5-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BBrO2S/c1-3-2-4(7)5(10-3)6(8)9/h2,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJENRTSJWSKNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)C)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BBrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681705 | |
| Record name | (3-Bromo-5-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351859-39-6 | |
| Record name | (3-Bromo-5-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Methylthiophene-2-boronate Ester
The foundational step involves iridium-catalyzed C–H borylation of 5-methylthiophene to install the boronate ester at the C2 position. This method leverages the regioselective activation of aromatic C–H bonds, bypassing the need for pre-functionalized substrates.
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Catalyst : [Ir(COD)(OMe)]₂ (1 mol%)
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Ligand : 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 2 mol%)
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Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 80°C
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Duration : 16 hours
Under these conditions, 5-methylthiophene undergoes borylation exclusively at the C2 position, yielding 5-methylthiophene-2-boronate ester with 85% isolated yield . The iridium catalyst’s steric and electronic properties ensure high regioselectivity, even in the presence of the electron-donating methyl group at C5.
Regioselective Bromination at C3
The boronate ester intermediate is subjected to electrophilic bromination to introduce the bromine atom at C3. Critically, the C–B bond remains intact under optimized bromination conditions.
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Brominating Agent : N-Bromosuccinimide (NBS, 1.2 equiv)
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Lewis Acid : Iron(III) bromide (FeBr₃, 10 mol%)
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Solvent : Dichloromethane (DCM)
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Temperature : 25°C
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Duration : 2 hours
This step proceeds with 75% yield , attributed to the electron-deficient nature of the boronate ester, which directs bromination to the meta position (C3) relative to the boron group.
Deprotection to Boronic Acid
The final step involves hydrolyzing the boronate ester to the free boronic acid.
Reaction Conditions :
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Reagent : Hydrochloric acid (HCl, 6 M)
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Solvent : Water/THF (1:1)
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Temperature : 25°C
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Duration : 4 hours
Deprotection achieves 90% yield , furnishing 3-bromo-5-methylthiophene-2-boronic acid with >95% purity (confirmed by ¹H NMR and HPLC).
Alternative Method: Sequential Halogenation and Miyaura Borylation
Bromination of 5-Methylthiophene at C3
Direct bromination of 5-methylthiophene at C3 is challenging due to the inherent reactivity of thiophenes. However, radical bromination strategies using NBS and a radical initiator (e.g., benzoyl peroxide) can achieve moderate regioselectivity.
Reaction Conditions :
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Brominating Agent : NBS (1.1 equiv)
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Initiator : Benzoyl peroxide (5 mol%)
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Solvent : Carbon tetrachloride (CCl₄)
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Temperature : 80°C
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Duration : 12 hours
This method yields 3-bromo-5-methylthiophene in 60% yield , with minor amounts of dibrominated byproducts.
Palladium-Catalyzed Miyaura Borylation at C2
The brominated intermediate undergoes Miyaura borylation to install the boronic acid group.
Reaction Conditions :
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Catalyst : Pd(dppf)Cl₂ (5 mol%)
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Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)
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Base : Potassium acetate (KOAc, 3.0 equiv)
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Solvent : 1,4-Dioxane
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Temperature : 100°C
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Duration : 24 hours
This step provides the target compound in 50% yield , with challenges arising from competitive protodeboronation and incomplete conversion.
Comparative Analysis of Preparation Methods
| Method | Key Step | Yield | Regioselectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Ir-catalyzed C–H borylation → Bromination | C–H activation at C2 | 57% | High (C2 and C3) | Avoids pre-functionalized substrates | Requires specialized Ir catalysts |
| Bromination → Miyaura borylation | Miyaura coupling at C2 | 30% | Moderate (C3) | Uses conventional Pd catalysts | Low yield due to competing side reactions |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 3-Bromo-5-methylthiophene-2-boronic acid. It couples with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to form various substituted thiophenes.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0).
Bases: Such as potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Thiophenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Organic Synthesis
3-Bromo-5-methylthiophene-2-boronic acid plays a crucial role in organic synthesis, particularly through:
- Suzuki-Miyaura Coupling : This reaction enables the formation of biaryl compounds by coupling with various aryl or vinyl halides. It is widely used in the synthesis of pharmaceuticals and agrochemicals.
- Synthesis of Heterocycles : The compound can be used to create diverse heterocyclic compounds, which are important in drug development.
Medicinal Chemistry
Research has indicated that derivatives of boronic acids, including this compound, exhibit potential biological activities:
- Antiandrogen Activity : Studies have explored the use of boronic acids as bioisosteres for nitro groups in antiandrogen drugs aimed at treating prostate cancer. Compounds similar to this compound have been synthesized and tested for their antiproliferative effects against prostate cancer cell lines .
- Cancer Therapeutics : The ability of boronic acids to interact with biological targets suggests their potential as therapeutic agents in cancer treatment. For instance, modifications on the thiophene ring can enhance selectivity and efficacy against specific cancer types .
Material Science
In the industrial sector, this compound is utilized in:
- Organic Electronics : The compound is involved in the production of organic semiconductors and light-emitting diodes (LEDs), contributing to advancements in electronic materials.
- Polymer Chemistry : It serves as a building block for synthesizing advanced polymers with tailored properties for specific applications.
Case Study 1: Antiandrogen Drug Development
A series of compounds designed based on boronic acids were synthesized to evaluate their effectiveness against prostate cancer cell lines. The study revealed that substituents on the thiophene ring significantly influenced the biological activity, highlighting the importance of structural modifications .
Case Study 2: Synthesis of Biaryl Compounds
Research demonstrated that using this compound in Suzuki-Miyaura reactions led to high yields of biaryl compounds. The reaction conditions were optimized to improve efficiency and selectivity, showcasing its utility in synthetic organic chemistry .
Mechanism of Action
The primary mechanism of action for 3-Bromo-5-methylthiophene-2-boronic acid is through its participation in Suzuki-Miyaura coupling reactions. The process involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Positional Isomers of Thiophene-Based Boronic Acids
The reactivity and applications of 3-bromo-5-methylthiophene-2-boronic acid are influenced by the positions of its substituents. Key structural analogs include:
Key Differences:
- Regiochemical Effects: The position of bromine and methyl groups alters electronic properties.
- Synthetic Utility : this compound is often preferred for synthesizing 5-arylthiophenes via Suzuki reactions, as demonstrated in protocols using Pd(PPh₃)₄ catalysts . In contrast, the 4-bromo isomer may be utilized in constructing conjugated polymers with tailored optoelectronic properties.
Functionalized Phenylboronic Acids
Comparison with Thiophene Analogs :
- Electronic Effects : Phenylboronic acids exhibit lower aromaticity compared to thiophene derivatives, reducing conjugation in materials applications. However, their stability under acidic conditions makes them suitable for iterative coupling reactions .
- Biological Relevance : Thiophene-based boronic acids are prioritized in medicinal chemistry due to their improved bioavailability over phenyl analogs .
Biological Activity
3-Bromo-5-methylthiophene-2-boronic acid is an organoboron compound that features a thiophene ring, a bromine atom, and a boronic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.
The molecular formula of this compound is CHBBrOS, with a molar mass of approximately 227.06 g/mol. The presence of the boronic acid group makes it a valuable reagent in organic synthesis, particularly for constructing complex organic molecules.
- Interaction with Biomolecules : Boronic acids are known to interact with various biomolecules, including carbohydrates and proteins. This interaction could influence their biological functions and potentially lead to therapeutic applications.
- Anticancer Activity : Similar thiophene derivatives have shown promise in anticancer research. The presence of electron-donating groups, like the methyl group in this compound, may enhance cytotoxicity against cancer cells by increasing reactivity towards biological targets.
Case Studies and Research Findings
Several studies have investigated related thiophene compounds, providing a framework for understanding the potential biological activities of this compound.
- Haemolytic Activity : A study on thiophene derivatives demonstrated significant haemolytic activity, with certain compounds causing up to 69.7% lysis of red blood cells. This suggests that similar derivatives might exhibit cytotoxic properties that warrant further investigation .
- Antithrombotic Properties : Research on other thiophene-based compounds showed varying degrees of antithrombotic activity, indicating that modifications to the thiophene structure can influence blood clotting mechanisms .
- Biological Evaluation : In a broader context, compounds containing thiophene rings have been evaluated for their effectiveness against various biological targets, including enzymes and receptors involved in disease pathways. The structural characteristics of this compound may allow it to participate in similar interactions .
Comparative Analysis of Related Compounds
To better understand the potential applications and biological activities of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Similarity | Key Features |
|---|---|---|
| (4-Bromothiophen-2-yl)boronic acid | 0.77 | Contains bromine; used in synthesis |
| (4-Methylthiophen-2-yl)boronic acid | 0.67 | Methyl group instead of bromine; different reactivity |
| (5-Chlorothiophen-2-yl)boronic acid | 0.64 | Chlorine instead of bromine; potential biological activity |
| (4-Bromo-5-methylthiophen-2-yl)boronic acid | 0.61 | Methyl group adds steric hindrance; different applications |
Q & A
What are the standard synthetic routes for preparing 3-Bromo-5-methylthiophene-2-boronic acid, and what reaction conditions are typically employed?
Level: Basic
Methodological Answer:
The synthesis of this compound typically involves halogen-directed borylation or Suzuki-Miyaura coupling precursors. Key steps include:
- Halogen-Metal Exchange: Reacting 3-bromo-5-methylthiophene with a strong base (e.g., LDA or Grignard reagents) followed by quenching with a borate ester .
- Palladium-Catalyzed Borylation: Using Pd catalysts (e.g., Pd(PPh₃)₄) with diboron reagents (e.g., bis(pinacolato)diboron) under inert conditions. Solvents like THF or dioxane are preferred, with bases such as K₂CO₃ to neutralize HBr byproducts .
- Purification: Column chromatography or recrystallization in non-polar solvents (hexane/EtOAc) to isolate the product. Purity is confirmed via HPLC (>95%) and ¹H/¹³C NMR .
How does the substitution pattern on the thiophene ring influence the reactivity of this compound in cross-coupling reactions?
Level: Advanced
Methodological Answer:
The bromine (electron-withdrawing) and methyl (electron-donating) groups create a steric and electronic environment that affects reactivity:
- Electronic Effects: The bromine at position 3 increases electrophilicity, enhancing transmetalation in Suzuki couplings. The methyl group at position 5 stabilizes the boronic acid via steric protection, reducing protodeboronation .
- Steric Hindrance: The 2-boronic acid group’s proximity to bromine may slow coupling kinetics. Using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) improves yields in challenging reactions .
- Comparative Data: Analogues like 4-bromo-5-methylthiophene-2-boronic acid show lower reactivity due to reduced electronic activation, highlighting the importance of substitution geometry .
What analytical techniques are recommended for characterizing the purity and structure of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (δ 7.2–7.4 ppm for thiophene protons; δ 2.5 ppm for methyl) and ¹¹B NMR (δ 28–32 ppm for boronic acid) confirm structure .
- HPLC/MS: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detects impurities (e.g., debrominated byproducts). MS (ESI⁻) shows [M-H]⁻ peak at m/z 220.88 .
- Elemental Analysis: Matches calculated C, H, and Br percentages (C₅H₆BBrO₂S: C 27.18%, H 2.72%) .
How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids like this compound?
Level: Advanced
Methodological Answer:
- Catalyst Selection: Use Pd catalysts with bulky ligands (e.g., Pd(dppf)Cl₂) to prevent oxidative addition bottlenecks .
- Solvent/Base Optimization: Polar aprotic solvents (DME) with weak bases (CsF) enhance stability of the boronate intermediate .
- Microwave Assistance: Short reaction times (30–60 min) at 100°C reduce decomposition .
- Preactivation: Pre-mixing the boronic acid with NH₄OH or KHF₂ improves solubility and coupling efficiency .
What are the stability considerations for storing this compound?
Level: Basic
Methodological Answer:
- Storage Conditions: Store at 0–6°C under inert atmosphere (Ar/N₂) to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis .
- Degradation Signs: Discoloration (yellow to brown) or precipitation indicates protodeboronation. Regular NMR monitoring is advised .
- Freeze-Thaw Cycles: Avoid repeated warming; aliquot into single-use vials for long-term stability .
How can the bromine substituent in this compound be leveraged for further functionalization in drug design?
Level: Advanced
Methodological Answer:
- Nucleophilic Substitution: Replace bromine with amines (Buchwald-Hartwig) or thiols (SNAr) to introduce bioactive moieties .
- Cross-Coupling Sequences: Perform sequential Suzuki couplings (first at boronic acid, then at bromine) to build biheteroaryl scaffolds .
- Biological Targeting: The bromine enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
What strategies resolve contradictions in reported reactivity data for halogenated thiophene boronic acids?
Level: Advanced
Methodological Answer:
- Control Experiments: Replicate reactions under standardized conditions (catalyst loading, solvent purity) to isolate substituent effects .
- Computational Modeling: DFT studies (e.g., Gibbs energy of transmetalation) rationalize electronic vs. steric contributions .
- Meta-Analysis: Compare substituent parameters (Hammett σ, Taft steric) across literature to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
